Diethyl 4-oxo-2,6-diphenylpiperidine-3,5-dicarboxylate
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Overview
Description
Diethyl 4-oxo-2,6-diphenylpiperidine-3,5-dicarboxylate is a complex organic compound belonging to the piperidine family. This compound is characterized by its unique structure, which includes a piperidine ring substituted with phenyl groups and ester functionalities. It is of interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-oxo-2,6-diphenylpiperidine-3,5-dicarboxylate typically involves multistep synthetic routes. One common method includes the Knoevenagel condensation followed by Michael addition and Mannich reaction. The starting materials often include aromatic aldehydes, nitriles, and dialkyl malonates, with ammonium acetate or aqueous ammonia serving as both a catalyst and nitrogen source .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes with optimizations for scale-up. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-oxo-2,6-diphenylpiperidine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as methanesulfonic acid and sodium nitrite.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester functionalities or the phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Methanesulfonic acid, sodium nitrite, and wet silicon dioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran (THF), ethanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate .
Scientific Research Applications
Diethyl 4-oxo-2,6-diphenylpiperidine-3,5-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 4-oxo-2,6-diphenylpiperidine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a crucial role in the biosynthesis of prostaglandins . Molecular docking studies have shown that the compound binds to these enzymes with high affinity, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: This compound shares a similar ester functionality but differs in the substitution pattern on the piperidine ring.
Diethyl 4-oxo-4H-pyran-2,5-dicarboxylate: This compound has a similar ester functionality but features a pyran ring instead of a piperidine ring.
Uniqueness
Diethyl 4-oxo-2,6-diphenylpiperidine-3,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual phenyl substitution and ester functionalities make it a versatile intermediate for various synthetic applications and a promising candidate for drug development.
Properties
Molecular Formula |
C23H25NO5 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
diethyl 4-oxo-2,6-diphenylpiperidine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H25NO5/c1-3-28-22(26)17-19(15-11-7-5-8-12-15)24-20(16-13-9-6-10-14-16)18(21(17)25)23(27)29-4-2/h5-14,17-20,24H,3-4H2,1-2H3 |
InChI Key |
NTLGEBKONYGIQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(NC(C(C1=O)C(=O)OCC)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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